molecular formula C17H18ClN3O2S B2794353 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1396747-87-7

5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide

Katalognummer B2794353
CAS-Nummer: 1396747-87-7
Molekulargewicht: 363.86
InChI-Schlüssel: MYBPNPYMNWTDCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is also known as BAY 59-7939 . It is a potent and selective direct Factor Xa inhibitor . It has excellent in vivo antithrombotic activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human Factor Xa has been determined . This has clarified the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This suggests that the compound has been designed to optimize these properties.


Physical And Chemical Properties Analysis

The molecular formula of this compound is C17H18ClN3O2S and its molecular weight is 363.86.

Wissenschaftliche Forschungsanwendungen

Antithrombotic Activity

Compound 5: has demonstrated promising antithrombotic properties. It acts as an oral, direct inhibitor of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. By inhibiting FXa, it reduces the generation of thrombin, thereby preventing thrombus formation. The neutral ligand chlorothiophene in the S1 subsite contributes to its high potency and oral bioavailability .

Thromboembolic Disease Prevention and Treatment

As a result of its potent FXa inhibition, Compound 5 is currently undergoing clinical development for the prevention and treatment of thromboembolic diseases. These include conditions such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke. Its oral administration and favorable safety profile make it an attractive candidate for long-term anticoagulant therapy .

Mechanism of Action

The interaction of Compound 5 with FXa involves binding to the active site, disrupting the coagulation cascade. Its selectivity for FXa ensures that primary hemostasis remains intact while preventing excessive thrombin formation. The crystal structure of Compound 5 in complex with human FXa provides insights into its binding mode and requirements for high affinity .

Future Prospects

Given the unmet need for safe and orally available anticoagulants, Compound 5 represents a significant advancement in this field. Continued research aims to validate its efficacy and safety, potentially offering an alternative to existing therapies .

Wirkmechanismus

This compound is a direct Factor Xa inhibitor . Factor Xa is a coagulation enzyme and a promising target for antithrombotic therapy .

Zukünftige Richtungen

This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that it may have potential future applications in this area.

Eigenschaften

IUPAC Name

5-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-15-4-3-14(24-15)16(22)20-10-12-5-8-21(9-6-12)17(23)13-2-1-7-19-11-13/h1-4,7,11-12H,5-6,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBPNPYMNWTDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.